(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biosynthesis and Metabolic Role
The biosynthetic origin and metabolic role of a closely related compound, 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid), were explored in the context of its role as the C terminus of nucleoside peptide antibiotics, the polyoxins. This research demonstrates L-isoleucine's unique role as a precursor, highlighting a novel metabolic pathway in Streptomyces cacaoi var. asoensis for polyoxin production. This cyclic amino acid's synthesis involves direct utilization of L-isoleucine's carbon skeleton, offering insights into the complex biosynthetic routes of antibiotic compounds (Isono, Funayama, & Suhadolnik, 1975).
Plant Physiology and Ion Transport
Azetidine-2-carboxylic acid (AZ), a proline analog, was studied for its effect on ion uptake and release in barley roots, shedding light on the relationship between protein synthesis and ion transport. Despite not inhibiting protein assembly directly, AZ was found to create proteins ineffective as enzymes, significantly inhibiting ion release to the xylem and, to a lesser degree, uptake by the root. This study suggests AZ's potential in modulating plant physiological responses to environmental stresses, providing a foundation for further exploration of protein synthesis inhibitors on plant growth and development (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthetic Applications in Medicinal Chemistry
The compound's synthetic versatility was demonstrated through the preparation of protected 3-haloazetidines, serving as pivotal intermediates for developing azetidine-3-carboxylic acid derivatives. This research highlights the compound's role in synthesizing natural products and pharmaceutical compounds, emphasizing its utility in generating high-value medicinal chemistry building blocks. The synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, among others, illustrates the methodological advancements and diversified applications of azetidine derivatives in drug discovery and development (Ji, Wojtas, & Lopchuk, 2018).
Properties
IUPAC Name |
(3Z)-3-ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h5,8H,6H2,1-4H3,(H,13,14)/b7-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKIEXQKLGYANF-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN(C1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.